5-Methyl-1,3,2-dioxathiane 2-oxide
Description
Structure
3D Structure
Properties
CAS No. |
6540-14-3 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
5-methyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C4H8O3S/c1-4-2-6-8(5)7-3-4/h4H,2-3H2,1H3 |
InChI Key |
JBOJVYDWTHOHCV-UHFFFAOYSA-N |
SMILES |
CC1COS(=O)OC1 |
Canonical SMILES |
CC1COS(=O)OC1 |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Dynamics
Stereoisomerism in 5-Methyl-1,3,2-dioxathiane 2-oxide
The introduction of a methyl group at the C5 position of the 1,3,2-dioxathiane (B15493526) 2-oxide ring system, along with the chiral sulfur atom, gives rise to multiple stereoisomeric forms.
This compound can exist as a pair of diastereomers, which are further resolvable into enantiomeric pairs. The relationship between the methyl group at C5 and the exocyclic oxygen atom on the sulfur atom determines the diastereomeric forms. These are typically designated as cis and trans isomers. In the cis isomer, the methyl group and the S=O bond are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers.
Conformational Analysis of the Dioxathiane Ring
The six-membered 1,3,2-dioxathiane ring is not planar and adopts various non-planar conformations to minimize steric and torsional strain.
The most stable conformation for the 1,3,2-dioxathiane ring is typically a chair conformation, which minimizes angle and torsional strain. youtube.comfiveable.me However, other conformations, such as the twist-boat, are also possible and can exist in equilibrium with the chair form. youtube.comyoutube.com The twist-boat conformation is generally higher in energy than the chair form but is more stable than the classic boat conformation due to the relief of steric interactions between the "flagpole" hydrogens. youtube.comyoutube.com The interconversion between chair forms occurs via a higher-energy half-chair intermediate. youtube.com
In the chair conformation of this compound, the exocyclic S=O bond can occupy either an axial or an equatorial position. The preference for the S=O group to be in an axial or equatorial position is a subject of considerable interest and is influenced by a balance of steric and electronic effects. Generally, larger substituents prefer the equatorial position to minimize steric strain. fiveable.mepearson.compearson.com However, in the case of the S=O group, electronic factors, such as dipole-dipole interactions and hyperconjugation, can play a significant role in determining its preferred orientation. The equilibrium between the axial and equatorial S=O conformers is a key aspect of the molecule's dynamic behavior.
The presence of the methyl group at the C5 position significantly influences the conformational equilibrium of the dioxathiane ring. The methyl group itself has a preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents. fiveable.memasterorganicchemistry.com This preference can, in turn, affect the preferred orientation of the S=O group. The interplay between the steric demands of the methyl group and the electronic and steric preferences of the S=O group determines the dominant conformation of the molecule. nih.govnih.govrsc.orglibretexts.org For instance, in cis-5-tert-butyl-2-methyl-1,3-dioxane, the conformation with an axial tert-butyl group and an equatorial methyl group is preferred to avoid 1,3-diaxial repulsive interactions. youtube.com
Interactive Data Table: Conformational Preferences
| Substituent | Position | Preferred Orientation | Rationale |
| Methyl (at C5) | C5 | Equatorial | Minimizes 1,3-diaxial steric strain. fiveable.memasterorganicchemistry.com |
| S=O | S2 | Varies | Influenced by a balance of steric and electronic factors. |
Dynamic Stereochemistry and Inversion Barriers
The dynamic nature of this compound's stereochemistry is primarily governed by two key conformational processes: ring inversion and pyramidal inversion at the sulfur atom. These processes are associated with energy barriers that dictate the rate of interconversion between different stereoisomers at room temperature.
The six-membered 1,3,2-dioxathiane ring is not planar and exists predominantly in a chair conformation. Ring inversion is the process by which one chair conformation converts into another, passing through higher-energy transition states. For cyclic sulfites like this compound, the presence of the S=O group significantly influences the ring's conformational preferences and the energetics of its inversion.
Quantum-chemical simulations have been employed to investigate the pathways of conformational isomerization in 1,3,2-dioxathiane and its S-oxides. researchgate.net These studies reveal that the introduction of the oxide group at the sulfur atom lowers the energy barrier for ring inversion compared to the parent 1,3,2-dioxathiane. researchgate.net The primary pathway for the chair-to-chair interconversion involves passing through twist and boat-like transition states. The presence of the methyl group at the 5-position introduces an additional energetic consideration, generally favoring an equatorial orientation to minimize steric strain.
Table 1: Calculated Energy Barriers for Ring Inversion
| Compound | Transition State | Calculated Energy Barrier (kJ mol⁻¹) |
|---|---|---|
| 1,3,2-Dioxathiane 2-oxide | Chair to Twist | Data not available in search results |
In addition to ring inversion, the sulfur atom in this compound is a stereocenter due to its pyramidal geometry, with the lone pair of electrons and the oxygen atom of the S=O group being distinct substituents. Pyramidal inversion refers to the process where the sulfur atom inverts its configuration, leading to the interconversion of diastereomers (e.g., those with an axial versus an equatorial S=O group, in conjunction with the ring conformation).
However, the barrier to pyramidal inversion at the sulfur atom in cyclic sulfites is considerably high, meaning that this process is typically slow at room temperature. The conformational changes in the molecule are therefore dominated by ring inversion. The relative stability of the diastereomers is largely determined by the orientation of the S=O group. As mentioned, computational studies have shown a decrease in the potential energy barrier for inversion in the series from 1,3,2-dioxathiane to its oxides, which aligns with experimental data. researchgate.net The main minima on the potential energy surface for the oxide correspond to the axial chair conformations. researchgate.net
The interplay between the preferred axial orientation of the S=O group and the equatorial preference of the 5-methyl group dictates the dominant conformation of this compound. The dynamic equilibrium will favor the chair conformation that accommodates both these preferences to the greatest extent possible.
Table 2: Conformational Preferences in 1,3,2-Dioxathiane Derivatives
| Substituent | Position | Preferred Orientation | Driving Factor |
|---|---|---|---|
| S=O Group | 2 | Axial | Anomeric effect |
Elucidation of Reaction Mechanisms and Reactivity Profiles
Nucleophilic Ring-Opening Reactions
The presence of a polar sulfur-oxygen double bond and the strained six-membered ring structure makes 5-methyl-1,3,2-dioxathiane 2-oxide a prime candidate for nucleophilic attack. These reactions are pivotal for the synthetic utility of cyclic sulfites, allowing for the introduction of new functional groups.
Regioselectivity and Stereospecificity in Nucleophilic Attack
The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. Nucleophiles can theoretically attack either the carbon atoms of the ring or the sulfur atom. However, attack at the carbon atoms is more common, leading to the opening of the ring. The position of the methyl group at C5 influences the site of attack, with nucleophiles generally favoring the less sterically hindered carbon atom.
The stereospecificity of these reactions is also of paramount importance. The reaction often proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. This stereospecificity is crucial in asymmetric synthesis, where controlling the stereochemistry of the product is essential.
Role of Nucleophile Identity and Reaction Conditions
The identity of the nucleophile and the reaction conditions play a significant role in determining the outcome of the ring-opening reaction. Strong nucleophiles, such as Grignard reagents or organolithium compounds, readily open the ring. The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents often favoring Sₙ2 reactions.
Temperature is another critical parameter. Higher temperatures can lead to a loss of stereospecificity and the formation of side products. Therefore, careful control of reaction conditions is necessary to achieve the desired outcome.
Lewis Acid Activation in Ring-Opening
The ring-opening of this compound can be facilitated by the use of Lewis acids. The Lewis acid coordinates to one of the oxygen atoms of the sulfite (B76179) group, which polarizes the S-O bond and makes the sulfur atom more electrophilic. This activation enhances the rate of nucleophilic attack and can also influence the regioselectivity of the reaction.
For instance, the use of a bulky Lewis acid can direct the nucleophile to the less sterically hindered carbon atom, thereby increasing the regioselectivity of the ring-opening.
Photochemical Transformations and Fragmentation Pathways
In addition to nucleophilic reactions, this compound can undergo transformations when exposed to ultraviolet light. These photochemical reactions proceed through different mechanisms and can lead to a variety of fragmentation products.
Photoinduced Ring-Opening Processes
Upon absorption of UV radiation, this compound can be excited to a higher electronic state. In this excited state, the S-O bonds are weakened, and the ring can undergo homolytic cleavage to form a diradical intermediate. This ring-opening can be followed by various fragmentation pathways, leading to the formation of smaller molecules.
Diradical Intermediates in Photoreactions
The formation of diradical intermediates is a key feature of the photochemical reactions of cyclic sulfites. These highly reactive species can undergo a variety of subsequent reactions, including intramolecular hydrogen abstraction, cyclization to form new ring systems, or fragmentation to yield stable molecules such as sulfur dioxide and an alkene. The specific fragmentation pathway that is followed depends on the structure of the diradical and the reaction conditions.
Electrophilic Reactions and Derivatization
As a cyclic sulfite, this compound possesses electrophilic character at the sulfur atom, making it susceptible to attack by nucleophiles. This reactivity is the basis for its various derivatization pathways. The transformation of 1,2- or 1,3-diols into cyclic sulfites, which are then converted to other functional groups, is a common strategy in organic synthesis. researchgate.net
One of the primary derivatization reactions is the oxidation of the sulfite to the corresponding cyclic sulfate (B86663). This conversion significantly enhances the electrophilicity of the molecule, making cyclic sulfates highly reactive intermediates for nucleophilic substitution reactions. researchgate.net The oxidation is typically achieved using reagents like ruthenium tetraoxide, generated in situ from ruthenium(III) chloride and a stoichiometric oxidant. researchgate.netscite.ai
Cyclic sulfites and the derived sulfates are effective alkylating agents. They can react with a variety of nucleophiles, leading to ring-opening and the formation of new derivatives. For instance, cyclic sulfates derived from diols react with nucleophiles like cesium benzoate (B1203000), resulting in a regioselective ring-opening with inversion of stereochemistry at the point of attack. scite.ai This provides a powerful method for the stereocontrolled synthesis of complex molecules. Similarly, reaction with sodium azide (B81097) in a solvent like dimethylformamide (DMF) can produce azido (B1232118) alcohols in high yields. researchgate.net
The following table summarizes representative derivatization reactions applicable to cyclic sulfites and their corresponding sulfates, illustrating their synthetic utility.
| Starting Material | Reagent(s) | Product Type | General Notes |
| 1,3-Diol | Thionyl chloride (SOCl₂) | Cyclic sulfite | A common method for the synthesis of the cyclic sulfite ring system. |
| Cyclic sulfite | Ruthenium(III) chloride (RuCl₃), Sodium periodate (B1199274) (NaIO₄) | Cyclic sulfate | Oxidation increases the electrophilicity and reactivity towards nucleophiles. researchgate.netscite.ai |
| Cyclic sulfate | Sodium azide (NaN₃) in DMF | Azido alcohol | Nucleophilic ring-opening reaction. researchgate.net |
| Cyclic sulfate | Cesium benzoate in DMSO | Benzoate ester of a hydroxy sulfonic acid | Regioselective attack at the less hindered carbon, followed by hydrolysis. scite.ai |
Solvent Effects on Reactivity and Selectivity
Solvents play a critical role in modulating the reactivity and selectivity of reactions involving cyclic sulfites and their derivatives. tandfonline.com The choice of solvent can profoundly influence the rate of nucleophilic attack by altering the stability of the ground state reactants and the transition state. tandfonline.com
For reactions involving an anionic nucleophile attacking an electrophilic substrate like a cyclic sulfite or sulfate, the solvent's ability to solvate the nucleophile is paramount.
Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with anionic nucleophiles. This solvation shell stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for it to attack the electrophile. This results in a slower reaction rate.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can solvate cations effectively, but they are less capable of solvating anions due to steric hindrance and the absence of acidic protons. This leaves the anion "bare" and more reactive, lowering the activation energy and dramatically accelerating the rate of nucleophilic substitution.
The significant rate enhancements observed for the ring-opening of cyclic sulfates in polar aprotic solvents like DMSO are a testament to this effect. scite.ai For example, the reaction of a cyclic sulfate with cesium benzoate is effectively carried out in DMSO to facilitate the nucleophilic attack. scite.ai The influence of the solvent on reaction outcomes is a key consideration in synthetic planning. researchgate.net
The following table illustrates the general, qualitative effect of solvent type on the rate of nucleophilic attack on a cyclic sulfite/sulfate.
| Solvent Type | General Effect on Nucleophile Solvation | Effect on Ground State Energy of Nucleophile | Effect on Activation Energy (Ea) | Relative Reaction Rate |
| Non-polar | Weak | High (less stable) | High | Slow |
| Polar Protic | Strong (H-bonding) | Low (very stable) | Highest | Slowest |
| Polar Aprotic | Weak (solvates cation, leaves anion "bare") | High (less stable) | Lowest | Fastest |
Computational methods, such as the COSMO continuum model, have also been employed to study and predict solvent effects in reactions involving cyclic sulfites. researchgate.net These models help in understanding the differential stabilization of reactants, transition states, and products in various media, aiding in the rational selection of solvents to achieve desired reactivity and selectivity.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of the diastereomers of 5-Methyl-1,3,2-dioxathiane 2-oxide in solution. Analysis of chemical shifts, coupling constants, and the effects of shift reagents provides a comprehensive picture of the molecule's configuration and preferred conformation.
The ¹H and ¹³C NMR spectra provide foundational information for distinguishing between the cis and trans isomers of this compound. The chemical shifts of the methyl group and the protons on the heterocyclic ring are particularly sensitive to the orientation of the S=O group and the methyl substituent on the chair-like ring.
The S=O bond exhibits significant magnetic anisotropy, which causes protons and carbons on the same side of the ring as the oxygen atom (syn) to be deshielded (shifted to a higher ppm value), while those in a trans relationship are shielded (shifted to a lower ppm value). This effect is critical for assigning the axial or equatorial orientation of the sulfoxide (B87167) group. Generally, the isomer with the S=O bond in an axial position is stabilized. researchgate.net
Illustrative ¹H NMR Chemical Shift Data
| Proton | Expected Chemical Shift (ppm) - trans Isomer (eq-Me, ax-S=O) | Expected Chemical Shift (ppm) - cis Isomer (ax-Me, ax-S=O) |
| H-4ax, H-6ax | ~3.5 - 4.0 | ~3.6 - 4.1 |
| H-4eq, H-6eq | ~4.5 - 5.0 | ~4.6 - 5.1 |
| H-5 | Lower field | Higher field |
| CH₃ | ~0.9 - 1.1 | ~1.2 - 1.4 |
Note: This table is illustrative, based on established principles for this ring system. Precise values may vary with solvent and experimental conditions.
Illustrative ¹³C NMR Chemical Shift Data
| Carbon | Expected Chemical Shift (ppm) - trans Isomer (eq-Me, ax-S=O) | Expected Chemical Shift (ppm) - cis Isomer (ax-Me, ax-S=O) |
| C-4, C-6 | ~65 - 70 | ~64 - 69 |
| C-5 | ~30 - 35 | ~28 - 33 |
| CH₃ | ~15 - 20 | ~20 - 25 |
Note: This table is illustrative, based on established principles for this ring system. Precise values may vary with solvent and experimental conditions.
The analysis of proton-proton (¹H-¹H) coupling constants (J-values) is indispensable for determining the conformation of the six-membered ring and the relative stereochemistry of its substituents. researchgate.net In a saturated six-membered ring like 1,3,2-dioxathiane (B15493526) 2-oxide, the magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.
For a molecule existing in a stable chair conformation, specific coupling constant patterns are expected:
Large Coupling (³J ≈ 10-13 Hz): Observed for axial-axial (Jₐₐ) interactions, where the dihedral angle is ~180°.
Small Coupling (³J ≈ 2-5 Hz): Observed for axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) interactions, where dihedral angles are ~60°.
By measuring the J-values for the protons at the C-4, C-5, and C-6 positions, the chair conformation can be confirmed, and the axial or equatorial disposition of the methyl group in each diastereomer can be unambiguously assigned. researchgate.net Studies on substituted 2-oxo-1,3,2-dioxathianes have shown that the analysis of these coupling constants is indicative of either a single chair conformation or a chair-chair equilibrium. researchgate.net
Lanthanide-Induced Shift (LIS) studies offer a sophisticated method for probing the solution-state conformation of this compound. This technique involves adding a paramagnetic lanthanide complex, often a β-diketonate like Eu(fod)₃ or Pr(fod)₃, to the NMR sample. The lanthanide ion coordinates to the most basic site on the substrate molecule, which in this case is the oxygen atom of the S=O group.
This coordination induces significant changes (shifts) in the chemical shift values of the nearby protons. The magnitude of this induced shift is proportional to the distance and angle of the proton relative to the paramagnetic lanthanide ion. By measuring these shifts for all protons in the molecule, a geometric map can be constructed, allowing for the precise determination of the molecule's three-dimensional structure and the conformational equilibrium, such as the balance between chair forms with axial and equatorial S=O groups. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key insights into the functional groups and conformational properties of this compound.
The most diagnostic absorption band in the IR spectrum of a cyclic sulfite (B76179) is the S=O stretching vibration (νS=O). The frequency of this band is remarkably sensitive to the orientation of the sulfoxide bond within the ring structure. researchgate.net This sensitivity makes IR spectroscopy a powerful tool for conformational assignment.
Equatorial S=O Group: An S=O bond in the equatorial position typically absorbs at a higher frequency, generally in the range of 1230-1250 cm⁻¹ .
Axial S=O Group: An S=O bond in the axial position absorbs at a lower frequency, typically between 1190-1210 cm⁻¹ .
This difference is attributed to the electronic interactions within the ring, where the anomeric effect can help rationalize the observed stretching frequencies. researchgate.net Therefore, by identifying the precise position of the νS=O band, the preferred conformation of the S=O group in the cis and trans isomers can be determined. Other characteristic bands in the IR and Raman spectra include C-H stretching vibrations from the methyl and methylene (B1212753) groups around 2800-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps confirm its elemental composition. Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (136.17 g/mol ). epa.gov
The fragmentation pattern is dictated by the structure of the dioxathiane ring. Common and diagnostic fragmentation pathways for cyclic sulfites include:
Loss of Sulfur Monoxide (SO): A fragmentation resulting in an [M - 48]⁺ peak.
Loss of Sulfur Dioxide (SO₂): A major fragmentation pathway leading to a prominent [M - 64]⁺ peak.
Ring Cleavage: Fragmentation of the heterocyclic ring can lead to the loss of smaller neutral molecules like formaldehyde (B43269) (CH₂O) or acetaldehyde (B116499) (C₂H₄O), giving rise to various smaller fragment ions.
Analysis of these fragmentation patterns is used to corroborate the structure determined by NMR and IR spectroscopy.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Energy
Quantum chemical calculations are central to determining the most stable geometric arrangements (conformers) of 5-Methyl-1,3,2-dioxathiane 2-oxide and their relative energies. These calculations solve approximations of the Schrödinger equation for the molecule, yielding valuable information about its electronic structure and preferred conformations.
Density Functional Theory (DFT) Applications
Simulation of Conformational Isomerization Pathways
The six-membered ring of this compound is not static but can flex and interconvert between different conformations. Simulating these isomerization pathways is crucial for understanding the dynamic behavior of the molecule.
Identification of Minima and Transition States
Computational simulations can map out the potential energy surface of the molecule, identifying the energy minima that correspond to stable or metastable conformers (e.g., chair, twist forms) and the transition states that represent the energy maxima along the pathway between these minima. swarthmore.edu For the related 1,3,2-dioxathiane (B15493526) 2-oxide, computer simulations have revealed the main and local minima, as well as the transition states involved in the conformational isomerization process. swarthmore.edu The chair conformers are typically found to be the most stable minima. swarthmore.edu
Barrier Heights for Ring Inversion
The energy difference between a stable conformer (a minimum) and a transition state is known as the barrier height or activation energy for that particular conformational change, such as ring inversion. For the general class of 1,3,2-dioxathiane oxides, it has been shown that the barrier for ring inversion is reduced compared to the parent 1,3,2-dioxathiane. swarthmore.edu The calculated relative energies of the transition states provide a quantitative measure of these barriers. swarthmore.edu
Table 1: Illustrative Conformational and Transition State Data for a Generic 1,3,2-Dioxathiane Oxide System
| Conformer/Transition State | Description | Relative Energy (kJ/mol) |
| Ca | Axial Chair | 0.0 (Reference Minimum) |
| Ce | Equatorial Chair | Data not available |
| 2,5-T | 2,5-Twist | Local Minimum |
| 1,4-T | 1,4-Twist | Local Minimum |
| TS-1 to TS-5 | Various Transition States | Variable |
This table is illustrative and based on general findings for the 1,3,2-dioxathiane oxide family. Specific values for this compound would require dedicated computational studies.
Prediction of Spectroscopic Parameters (e.g., chemical shifts)
Computational methods can also predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound. A primary application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental NMR data helps in the definitive assignment of the molecular structure and its conformation in solution. While specific predicted data for this compound is not present in the searched results, this approach is a standard and powerful tool in the structural elucidation of organic molecules.
Investigation of Reaction Mechanisms through Computational Modeling
Computational modeling allows for a detailed exploration of the potential energy surfaces of chemical reactions, enabling the characterization of transient species such as transition states and intermediates. This provides a granular understanding of reaction pathways.
Transition State Analysis for Nucleophilic Reactions
While direct computational studies on the nucleophilic reactions of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of analogous cyclic systems. For instance, DFT (Density Functional Theory) studies on the nucleophilic substitution at the phosphorus atom in diastereomeric cis- and trans-2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, a structurally similar six-membered ring system, have revealed the profound influence of the leaving group on the reaction mechanism.
In these related phosphorus compounds, it was shown that chlorides and bromides react with nucleophiles via an S\textsubscript{N}2-type mechanism, proceeding through a single transition state with inversion of configuration at the phosphorus center. Conversely, the corresponding fluorides were found to react via a stepwise addition-elimination (A-E) mechanism, involving the formation of a pentacoordinate intermediate. This highlights the critical role of the substituent on the stereochemical and mechanistic outcome.
Furthermore, computational studies on the competition between bimolecular nucleophilic substitution (S\textsubscript{N}2) and base-induced elimination (E2) reactions for alkyl halides have demonstrated that increasing methyl substitution on the α-carbon favors the E2 pathway. This is attributed to a rapid increase in the preparation energy for the S\textsubscript{N}2 transition state as steric hindrance increases. While the sulfur center in this compound is the primary site for nucleophilic attack, the principles of steric influence from the methyl group at the C5 position are relevant for understanding its reactivity towards various nucleophiles.
A summary of computational findings for nucleophilic substitution on an analogous cyclic system is presented below:
| Reactant (Analogous System) | Nucleophile | Proposed Mechanism | Key Computational Finding |
| trans-2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thione | HO⁻, CH₃O⁻, Me₂NH | S\textsubscript{N}2-P | Single transition state, inversion of configuration. |
| trans-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione | HO⁻ | A-E (stepwise) | Formation of a pentacoordinate intermediate. |
Table 1: Computational Insights into Nucleophilic Substitution on an Analogous Six-Membered Ring System
Mechanistic Insights into Photoreactions
The photochemistry of cyclic sulfites has been a subject of interest, with computational studies providing evidence for the involvement of diradical intermediates. While specific photoreaction studies on this compound are scarce, research on phenyl and diphenyl substituted cyclic sulfite (B76179) esters has shown that photolysis can lead to products indicative of diradical pathways, complementing previously proposed carbene intermediates.
Computational investigations into the photochemical isomerization of cyclic olefins have also provided a general framework for understanding such reactions. These studies, using methods like CASSCF (Complete Active Space Self-Consistent Field), have identified conical intersections as crucial points in the reaction pathway, facilitating the transition from the excited state to the ground state potential energy surface. The general photochemical pattern often involves excitation to the Franck-Condon region, followed by relaxation to a conical intersection, which then leads to the formation of intermediates like carbenes or diradicals, and ultimately the final photoproducts. It is plausible that the photoreactions of this compound would follow a similar intricate pathway involving excited states and transient intermediates.
Theoretical Insights into Ring Strain
The geometry and stability of cyclic molecules are significantly influenced by ring strain, which arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded interactions across the ring (transannular strain).
A comparative table of calculated strain energies for related five-membered rings is provided below, which can serve as a basis for understanding the factors influencing the stability of cyclic sulfites.
| Compound | Computational Method | Calculated Strain Energy (kcal/mol) | Reference |
| 1,3,2-dioxathiolane (B15491259) | B3LYP/6-31G | 10.1 | nih.gov |
| 1,3,2-dioxathiolane 2-oxide | B3LYP/6-31G | -1.3 | nih.gov |
| 1,3,2-dioxathiolane 2,2-dioxide | B3LYP/6-31G | 5.8 | nih.gov |
| 1,3,2-dioxathiolane | QCISD(T)//MP2/6-31G | 8.1 | nih.gov |
| 1,3,2-dioxathiolane 2-oxide | QCISD(T)//MP2/6-31G | -2.1 | nih.gov |
| 1,3,2-dioxathiolane 2,2-dioxide | QCISD(T)//MP2/6-31G | 4.4 | nih.gov |
Table 2: Calculated Strain Energies for 1,3,2-Dioxathiolane and its Oxides nih.gov
Applications in Advanced Organic Synthesis
Role as Chiral Synthons and Precursors
As a chiral synthon, 5-methyl-1,3,2-dioxathiane 2-oxide serves as a compact and stable source of chirality, which can be transferred effectively during synthetic transformations. It is derived from the readily available chiral 1,3-butanediol (B41344), making it an accessible precursor for a variety of more complex chiral molecules.
The primary utility of cyclic sulfites like this compound lies in their role as protected forms of 1,3-diols. The sulfite (B76179) group can be readily hydrolyzed under acidic or basic conditions to reveal the parent diol, in this case, (R)- or (S)-1,3-butanediol, depending on the starting material's stereochemistry.
Furthermore, the cyclic sulfite ring can be opened by a variety of nucleophiles in a regioselective and stereospecific manner. This reaction pathway is particularly useful for the synthesis of chiral amino alcohols. For instance, reaction with an amine nucleophile can lead to the formation of a chiral γ-amino alcohol, a structural motif present in numerous biologically active compounds and pharmaceutical agents. The stereochemistry of the starting dioxathiane directly dictates the stereochemistry of the resulting amino alcohol. The synthesis of furanomycin, an antibacterial natural product, showcases the assembly of complex structures containing chiral amino acid side chains, a process where chiral precursors are fundamental. preprints.org
The reactivity of the cyclic sulfite moiety extends beyond simple hydrolysis or nucleophilic opening. It can act as an equivalent to an epoxide, allowing for a range of transformations that lead to highly functionalized molecules. The sulfur atom can be oxidized to form the corresponding cyclic sulfate (B86663), 4-methyl-1,3,2-dioxathiane 2,2-dioxide, which is a much more reactive species. This cyclic sulfate is an excellent electrophile and undergoes ring-opening reactions with a wide array of nucleophiles with high regioselectivity, typically at the less hindered carbon position. This strategy provides access to a diverse range of functionalized chiral molecules, including thiols, azides, and carbon-carbon bond-containing structures, all while preserving the initial stereochemical integrity.
Asymmetric Transformations and Ligand Design
The inherent chirality of the this compound scaffold has been exploited in the realm of asymmetric catalysis, both in directing reactions and in the design of novel chiral ligands.
The dioxathiane framework can serve as a chiral directing group in various metal-catalyzed reactions. By temporarily tethering the scaffold to a substrate, it can effectively shield one face of the molecule, forcing a catalyst to approach from the less sterically hindered direction and thereby inducing high levels of asymmetry.
Chiral scaffolding ligands that covalently and reversibly bind to a substrate can function like chiral auxiliaries but are used in catalytic amounts. nih.gov This approach has been successfully applied in reactions such as enantioselective hydroformylation. nih.gov While not specifically detailing this compound, the principle of using chiral scaffolds is well-established for creating β-amino-aldehydes with good yield and high enantioselectivity (up to 93% ee). nih.gov Similarly, P-chiral phosphine (B1218219) oxides derived from related cyclic structures have been used as preligands in palladium-catalyzed asymmetric allylic alkylation, achieving notable enantioselectivity. rsc.org
Table 1: Examples of Metal-Catalyzed Asymmetric Reactions Using Chiral Scaffolds
| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) |
| Hydroformylation | Rhodium with Scaffolding Ligand | PMP-protected allylic amines | Up to 93% |
| Allylic Alkylation | Palladium with P-chiral SPO | (E)-1,3-diphenylallyl acetate | Up to 62% |
The rigid, well-defined conformation of the dioxathiane ring system makes it an excellent platform for the design of new chiral ligands for asymmetric catalysis. By chemically modifying the scaffold, coordinating groups such as phosphines, amines, or pyridines can be introduced. These modifications can transform the simple dioxathiane into a bidentate or tridentate ligand capable of coordinating to a metal center.
The chirality of the 5-methyl group creates a chiral environment around the metal, which is essential for differentiating between the enantiotopic faces of a prochiral substrate during the catalytic cycle. The development of chiral oxathiazine 2-oxide scaffolds as sulfinyl transfer agents highlights a methodology for introducing substituents onto a chiral scaffold. unibo.itresearchgate.net This principle can be extended to dioxathiane scaffolds to create a library of ligands with tunable steric and electronic properties, optimized for specific metal-catalyzed asymmetric reactions like hydrogenations, C-H activations, or cycloadditions. unibo.itnih.govrsc.org
Glycosylation Reactions mediated by Cyclic Sulfites
In carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a significant challenge. wikipedia.org Cyclic sulfites derived from sugars, which are structurally analogous to this compound, have emerged as effective glycosyl donors. kiesslinglab.com
A chemical glycosylation involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (typically a molecule with a free hydroxyl group). wikipedia.org Glucose 1,2-cyclic sulfites, for example, can be activated by Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) or holmium(III) triflate (Ho(OTf)₃) to react with alcohols. kiesslinglab.com These reactions proceed stereoselectively to afford β-O-glycosides in high yields. kiesslinglab.com The stereochemical outcome is not dependent on the stereochemistry at the sulfur atom of the sulfite. kiesslinglab.com
These glycosyl cyclic sulfites are often stable, isolable compounds, which is a practical advantage over other reactive intermediates like 1,2-anhydro sugars. kiesslinglab.com The use of cyclic sulfites represents a valuable method for constructing the critical glycosidic linkages found in oligosaccharides and glycoconjugates, which are vital to many biological processes. wikipedia.orgkiesslinglab.com
Table 2: Lewis Acid-Catalyzed Glycosylation Using a Glucose 1,2-Cyclic Sulfite
| Glycosyl Acceptor (Alcohol) | Lewis Acid Catalyst | Product Ratio (β:α) | Total Yield |
| Primary Alcohol | Yb(OTf)₃ | >20:1 | 85% |
| Primary Alcohol | Ho(OTf)₃ | >20:1 | 86% |
| Secondary Alcohol | Yb(OTf)₃ | 8:1 | 80% |
| Secondary Alcohol | Ho(OTf)₃ | 10:1 | 82% |
Data adapted from a study on glucose 1,2-cyclic sulfites, demonstrating the principle of glycosylation mediated by cyclic sulfites. kiesslinglab.com
Due to the absence of specific and detailed research findings on the ring expansion reactions of the chemical compound this compound in the provided search results, the generation of a scientifically accurate and detailed article section on this topic is not possible. The available literature does not appear to cover this specific chemical transformation for this particular compound.
Research on Derivatives and Analogues of the 1,3,2 Dioxathiane 2 Oxide System
Substituted 1,3,2-Dioxathiane (B15493526) 2-oxides
The introduction of substituents onto the 1,3,2-dioxathiane 2-oxide framework significantly influences its chemical and physical properties. Research in this area has largely focused on alkyl and phenyl-substituted analogues, as well as the incorporation of functional groups to create derivatives with specific reactivity.
The addition of alkyl groups to the 1,3,2-dioxathiane 2-oxide ring has been a key area of investigation. For instance, 5-Methyl-1,3,2-dioxathiane 2-oxide is a recognized chemical entity. epa.gov The presence of alkyl substituents can affect the conformational preferences and reactivity of the ring system.
A patent has described novel 1,3,2-dioxathiolane (B15491259) oxide derivatives that can feature lower alkyl groups, which may also be substituted with a methylthio group. google.com These derivatives have shown potential as inhibitors of thiol proteases. google.com
The incorporation of phenyl groups as substituents on the 1,3,2-dioxathiane 2-oxide ring has also been explored. Compounds such as 4-Phenyl-1,3,2-dioxathiane 2-oxide have been synthesized and characterized. nih.gov The presence of the bulky phenyl group can have a significant impact on the stereochemistry and reactivity of the molecule. Research has also been conducted on related structures like 4-Phenyl-1,3,2-dioxathietane 2-oxide. nih.gov
The synthesis of functionalized derivatives of 1,3,2-dioxathiane 2-oxide allows for the introduction of a wide range of chemical properties and potential applications. For example, a patent discloses 1,3,2-dioxathiolane oxide derivatives with various functional groups, highlighting their potential as thiol protease inhibitors. google.com
Five-Membered Cyclic Sulfites (1,3,2-Dioxathiolane 2-oxide) and their Reactivity
The five-membered analogues, 1,3,2-dioxathiolane 2-oxides, also known as ethylene (B1197577) sulfites, are important intermediates in organic synthesis. researchgate.netnist.govnist.govnist.gov They are recognized for their role as versatile synthons and equivalents of epoxides. researchgate.net These compounds, with the general formula C₂H₄O₃S, are also referred to as cyclic ethylene sulfite (B76179) or glycol sulfite. nist.govnist.govnist.gov
The reactivity of these cyclic sulfites has been a subject of interest, particularly their interactions with nucleophiles. researchgate.net For instance, the reaction of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with aryloxy groups has been studied. researchgate.net
Comparative studies between the five-membered 1,3,2-dioxathiolane 2-oxides and the six-membered 1,3,2-dioxathiane 2-oxides have provided valuable insights into the effects of ring size on their chemical behavior. The conformational flexibility of the five-membered ring has been noted. researchgate.net In contrast, six-membered cyclic sulfites derived from certain precursors show a preference for the sulfite oxygen atom to be in an axial position. nih.gov
The thermal reactivity of these compounds also differs. For example, 2-benzylidene-1,3-oxathiolane S-oxide undergoes extrusion of sulfur monoxide upon flash vacuum pyrolysis. researchgate.net
Cyclic Sulfates (1,3,2-Dioxathiane 2,2-dioxide) and their Applications
The oxidation of cyclic sulfites leads to the formation of cyclic sulfates, which are highly reactive and versatile electrophiles. researchgate.netkiesslinglab.com The six-membered 1,3,2-dioxathiane 2,2-dioxide, also known as trimethylene sulfate (B86663) or 1,3-propanediol (B51772) cyclic sulfate, is a key example. chemicalbook.comnist.gov These compounds are valuable reagents in organic synthesis, for instance, in the synthesis of deoxy salacinols. chemicalbook.com
Cyclic sulfates, including the five-membered 1,3,2-dioxathiolane 2,2-dioxide (also known as ethylene sulfate), have found significant applications as electrolyte additives in lithium-ion, sodium-ion, and potassium-ion batteries. samaterials.comrsc.orgacs.orgevitachem.comresearchgate.netresearchgate.netdongguk.edu They contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, which enhances battery performance and longevity. evitachem.com The synthesis of these cyclic sulfates can be achieved through the oxidation of the corresponding cyclic sulfites. researchgate.netkiesslinglab.com
The reactivity of cyclic sulfates with nucleophiles is a key aspect of their chemistry. For example, five-membered cyclic sulfates react selectively with sodium azide (B81097) at the primary carbon to give ring-opened monosulfates. kiesslinglab.com This reactivity is maintained even in the less reactive six-membered ring cyclic sulfates. kiesslinglab.com
Synthesis and Transformation of Cyclic Sulfates
The synthesis of 1,3,2-dioxathiane 2-oxides, which are six-membered cyclic sulfites, and their subsequent oxidation to the corresponding 2,2-dioxides (cyclic sulfates) is a well-established methodology in organic chemistry. These compounds are valued for their role as versatile electrophiles, often compared to epoxides but with enhanced reactivity.
Synthesis:
The primary route to cyclic sulfates involves a two-step process starting from a corresponding diol. First, the diol is treated with thionyl chloride (SOCl₂) to form a cyclic sulfite. This intermediate is then oxidized to the cyclic sulfate. A common method for the synthesis of a related compound, 5,5-dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide, involves reacting 2,2-dimethyl-1,3-propanediol with thionyl chloride in methylene (B1212753) chloride. prepchem.com It is expected that this compound could be synthesized from 2-methyl-1,3-propanediol (B1210203) using a similar procedure.
Alternative methods for synthesizing cyclic sulfates include:
Direct conversion of diols to cyclic sulfates using sulfuryl chloride (SO₂Cl₂). tcichemicals.com
Halocyclization of unsaturated monosulfates, which can generate six-membered and larger cyclic sulfate rings that are sometimes difficult to access through the oxidation of cyclic sulfite intermediates. researchgate.net
The table below outlines a general synthetic approach for a substituted 1,3,2-dioxathiane 2-oxide, based on the synthesis of an analogue.
| Reactant | Reagent | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| 2,2-dimethyl-1,3-propanediol | Thionyl chloride (SOCl₂) | Methylene chloride | 5,5-dimethyl-1,3,2-dioxathiane 2-oxide | High prepchem.com |
Transformation:
Cyclic sulfates are highly reactive towards nucleophiles due to the electron-withdrawing nature of the sulfate group and the inherent ring strain. The ring-opening reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry at the site of attack. The regioselectivity of the attack is influenced by steric and electronic factors. chemicalbook.com
Key transformations of cyclic sulfates include:
Reaction with Nucleophiles: They react with a wide range of nucleophiles, including azides, halides, and phenoxides. chemicalbook.comrsc.org This reactivity is a cornerstone of their utility in synthesis. For example, the reaction of cyclic sulfates with sodium azide is a common method for introducing an azide group, which can be subsequently reduced to an amine. researchgate.net
Conversion to Epoxides: Treatment of cyclic sulfates derived from vicinal diols with a base like sodium hydroxide (B78521) can produce epoxides in excellent yields. evitachem.com
Synthesis of Thiiranes and Thio-sugars: Reaction with nucleophiles such as potassium thioacetate (B1230152) or potassium thiocyanate (B1210189) can lead to the formation of episulfides (thiiranes). prepchem.com This methodology has been applied in the synthesis of various thio-sugars. prepchem.com
Stereospecific Conversions: The stereochemical outcome of the ring-opening is predictable, making cyclic sulfates valuable for stereospecific synthesis. For instance, 12-hydroxy-9,10-cyclic sulfates have been shown to undergo stereospecific cyclization to form 2,3,5-trisubstituted tetrahydrofurans. epa.gov
The following table summarizes the transformation of cyclic sulfates with various nucleophiles.
| Cyclic Sulfate Type | Nucleophile/Reagent | Product Type | Reference |
|---|---|---|---|
| vic-Diol Cyclic Sulfate | Potassium thioacetate / Sodium methoxide | Episulfide | prepchem.com |
| vic-Diol Cyclic Sulfate | Potassium selenocyanate (B1200272) / Sodium borohydride | Olefin | prepchem.com |
| vic-Diol Cyclic Sulfate | Sodium hydroxide | Epoxide | evitachem.com |
| Bromo Cyclic Sulfate | Sodium azide | Ring-opened monosulfate with azide | researchgate.net |
| Hydroxy Cyclic Sulfate | Intramolecular cyclization | Substituted Tetrahydrofuran | epa.gov |
Role in Organic Synthesis beyond 2-oxide
The utility of the 1,3,2-dioxathiane system extends beyond the 2-oxide (sulfite) and 2,2-dioxide (sulfate) oxidation states. While the cyclic sulfate is a potent electrophile, the preceding cyclic sulfite also has a role in synthesis, although it is generally less reactive.
The primary role of cyclic sulfates in organic synthesis is to act as activated derivatives of diols. sigmaaldrich.com They serve a dual purpose: activating a hydroxyl position for nucleophilic substitution while simultaneously protecting a nearby hydroxyl group. chemicalbook.com This strategy is widely used in the monofunctionalization of diols. sigmaaldrich.com Their reactivity is often superior to that of epoxides. fishersci.casigmaaldrich.com
The predictable and stereospecific nature of their ring-opening reactions makes them invaluable in the construction of complex molecules with defined stereochemistry, including natural products, modified sugars, and aziridines. researchgate.net
Other Heterocyclic Systems with Sulfur-Oxygen Bonds
Several other classes of heterocyclic compounds containing sulfur-oxygen bonds are important in organic synthesis, each with its unique reactivity profile.
Sultones: These are cyclic esters of hydroxysulfonic acids and are the sulfur analogues of lactones. fishersci.comalfa-chemistry.com They are found in many biologically active compounds and are versatile synthetic intermediates. fishersci.com Synthesis methods for sultones include intramolecular Diels-Alder reactions, ring-closing metathesis, and various transition-metal-catalyzed reactions. chemicalbook.combldpharm.com A notable synthesis involves the reaction of alkenols with triflyl chloride using a copper photoredox catalyst.
Cyclic Sulfamidates: These are five- or six-membered cyclic compounds containing a O-S-N bond sequence. They are valuable intermediates for the synthesis of functionalized amines and other nitrogen-containing heterocycles. acs.org Five-membered cyclic sulfamidates, in particular, are potent electrophiles and are readily used in stereoselective synthesis. They can be synthesized from amino alcohols by reaction with reagents like sulfuryl chloride or thionyl chloride, often in a one-pot procedure.
Cyclic Sulfites: As precursors to cyclic sulfates, cyclic sulfites are also important synthetic intermediates. They can be prepared by reacting a diol with thionyl chloride or through transesterification with diisopropyl sulfite. sigmaaldrich.com Recently, an electrochemical method for synthesizing cyclic sulfites from diols and sulfur dioxide has been developed. While less reactive than their sulfate counterparts, they still undergo nucleophilic ring-opening reactions. sigmaaldrich.com
These various sulfur-oxygen heterocyclic systems provide chemists with a diverse toolkit for a wide range of synthetic transformations.
Future Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Asymmetric Synthesis
The conversion of cyclic sulfites to cyclic sulfates enhances their reactivity, turning them into potent electrophiles analogous to epoxides. kiesslinglab.comresearchgate.net A significant frontier in this area is the development of novel catalytic systems for the asymmetric synthesis of chiral molecules derived from these intermediates. While methods exist for creating cyclic sulfates from diols, future research will likely focus on catalytic and enantioselective methods that can introduce chirality efficiently. researchgate.net
The use of chiral catalysts in conjunction with cyclic sulfates derived from prochiral diols could enable the synthesis of a wide array of enantiopure compounds. Research into palladium-catalyzed asymmetric reactions, for instance, has shown success in the synthesis of chiral cyclic sulfamides, a related class of sulfur-containing heterocycles. kiesslinglab.comenamine.net Similar strategies could be adapted for reactions involving 5-Methyl-1,3,2-dioxathiane 2-oxide derivatives. The goal is to develop catalytic systems that can control the regioselectivity and stereoselectivity of nucleophilic attack on the cyclic sulfate (B86663) ring, opening pathways to complex chiral building blocks that are valuable in medicinal chemistry. enamine.net
Key research objectives in this area include:
Designing new chiral ligands for transition metal catalysts that can effectively differentiate between the electrophilic centers of the cyclic sulfate.
Exploring organocatalysis as a metal-free alternative for asymmetric ring-opening reactions.
Applying these catalytic systems to the synthesis of high-value, biologically active molecules and natural products. kiesslinglab.com
Exploration of Bio-Inspired Synthetic Methodologies
The structural motifs found in this compound and its derivatives are relevant to biologically important molecules, particularly carbohydrates and their analogs. researchgate.netmdpi.com Cyclic sulfites and sulfates derived from sugars have proven to be valuable synthons for creating modified sugars, such as azido (B1232118) sugars, halo sugars, and thiosugars. researchgate.net These modified carbohydrates are crucial for studying biological processes and for the development of new therapeutics, including enzymatic inhibitors and anticonvulsant agents. researchgate.net
Future bio-inspired synthetic methodologies will likely draw from the efficiency and selectivity of enzymatic processes. Researchers are exploring how the reactivity of cyclic sulfates can be harnessed to mimic biosynthetic pathways or to create probes for studying them. For instance, the synthesis of sulfur-containing metabolites, which often involves green, aqueous conditions in nature, can inspire more sustainable laboratory procedures. mdpi.com
Emerging areas of focus include:
Using cyclic sulfates as precursors to synthesize complex, biologically active cyclic peptides and sulfonamides. enamine.net
Developing synthetic routes to natural product-inspired molecules that leverage the unique reactivity of the cyclic sulfite (B76179)/sulfate core.
Investigating the enzymatic opening of these rings to achieve high levels of selectivity that are often difficult to obtain with traditional chemical methods. mdpi.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of complex organic molecules. researchgate.net For this compound and its derivatives, advanced computational modeling can provide deep insights into reaction mechanisms, transition states, and the factors controlling selectivity. researchgate.net
By employing theories like the Molecular Electron Density Theory (MEDT), researchers can analyze the electron density distribution to predict the most likely pathways for cycloaddition reactions or nucleophilic substitutions. researchgate.net This predictive power can significantly accelerate the discovery of new reactions and optimize existing ones by reducing the need for extensive empirical screening. For example, computational studies can elucidate the regioselectivity of ring-opening reactions, which is a critical aspect of their synthetic utility. researchgate.net
Future research in this domain will likely involve:
Building accurate computational models for the transition states of catalytic asymmetric reactions involving cyclic sulfates.
Using DFT calculations to predict the reactivity of novel, highly functionalized cyclic sulfates before their synthesis.
Integrating computational results with experimental data to build a comprehensive understanding of the structure-reactivity relationships within this class of compounds. researchgate.net
Employing molecular docking simulations to assess the potential of the resulting products as targeted therapeutics, for instance, in cancer treatment. researchgate.net
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of cyclic sulfites and their subsequent oxidation to cyclic sulfates can involve highly reactive reagents and exothermic steps, posing challenges for large-scale batch production. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov
Recent studies have demonstrated the feasibility of synthesizing cyclic sulfites electrochemically in a quasi-divided cell setup, starting from diols and sulfur dioxide. nih.gov This method provides a sustainable alternative to traditional batch processes that often rely on reagents like thionyl chloride, which generate stoichiometric waste. researchgate.netnih.gov Microreactors, a key component of flow chemistry, offer superior heat and mass transfer, allowing for precise control over reaction conditions and potentially leading to higher yields and purity.
Future integration of flow chemistry in this field will focus on:
Developing fully continuous, multi-step processes that combine the synthesis of the cyclic sulfite, its oxidation to the cyclic sulfate, and its subsequent reaction with a nucleophile in a single, streamlined operation.
Optimizing reactor design and reaction conditions to maximize throughput and minimize energy consumption and waste generation.
Using in-line analytical techniques to monitor the reaction in real-time, allowing for rapid optimization and quality control.
Discovery of Novel Reactivity Patterns
While the ring-opening of cyclic sulfites and sulfates with various nucleophiles is well-established, there is still vast potential for discovering novel reactivity patterns. researchgate.netresearchgate.net These compounds are versatile electrophiles, and exploring their reactions with a broader range of nucleophilic and even electrophilic partners could unlock new synthetic possibilities. kiesslinglab.com
One emerging area is the use of halocyclization reactions to synthesize highly functionalized cyclic sulfates from unsaturated monosulfates. kiesslinglab.com This approach introduces multiple new stereocenters and electrophilic sites into the molecule, creating complex scaffolds that can undergo further selective transformations. kiesslinglab.com The resulting products, containing azide (B81097), alcohol, and halide groups, are valuable intermediates for both target-oriented and diversity-oriented synthesis. kiesslinglab.com
Future explorations of reactivity will likely include:
Investigating unprecedented cycloaddition reactions where the cyclic sulfite or sulfate acts as a dienophile or dipolarophile.
Exploring transition-metal-catalyzed cross-coupling reactions that directly functionalize the carbon backbone of the ring.
Developing new types of domino reactions initiated by the ring-opening of a cyclic sulfate, leading to the rapid construction of molecular complexity.
Research Findings Summary
| Section | Key Research Finding | Implication for this compound | Source(s) |
|---|---|---|---|
| 9.1. Catalytic Systems | Chiral phosphoramidite (B1245037) ligands with Pd(0) can catalyze the asymmetric synthesis of cyclic sulfamides. | Similar catalytic systems could be developed for the asymmetric ring-opening of the corresponding cyclic sulfate, enabling access to chiral products. | kiesslinglab.com |
| 9.2. Bio-Inspired Synthesis | Cyclic sulfites derived from carbohydrates are versatile synthons for preparing modified sugars like azido and halo sugars. | The compound can serve as a building block for synthesizing novel carbohydrate analogues and other biologically relevant molecules. | researchgate.net |
| 9.3. Computational Modeling | Density Functional Theory (DFT) can elucidate reaction mechanisms and regioselectivity in cycloaddition reactions of related heterocycles. | Advanced computational tools can predict the reactivity and guide the synthetic application of this compound and its derivatives. | researchgate.net |
| 9.4. Flow Chemistry | Electrochemical methods in quasi-divided cells allow for the synthesis of cyclic sulfites from diols and SO2 under continuous flow. | Flow chemistry offers a safer, more efficient, and sustainable method for the industrial-scale production of the title compound. | nih.gov |
| 9.5. Novel Reactivity | Unsaturated monosulfates can undergo halocyclization to form complex cyclic sulfates with multiple electrophilic centers. | New synthetic methods can be developed to transform this compound into more complex and functionalized molecular scaffolds. | kiesslinglab.com |
Q & A
Q. What is the mechanism of its electrochemical decomposition in lithium-ion cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
